molecular formula C5H3ClN2O2 B1372466 4-Chloropyrimidine-2-carboxylic acid CAS No. 944901-20-6

4-Chloropyrimidine-2-carboxylic acid

Cat. No.: B1372466
CAS No.: 944901-20-6
M. Wt: 158.54 g/mol
InChI Key: UURIMXSRDJGGFO-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Heterocyclic System in Chemical Sciences

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, primarily due to its profound biological and medicinal significance. numberanalytics.com Pyrimidines are fundamental components of nucleic acids—the building blocks of life—with uracil, thymine, and cytosine being the most recognized pyrimidine nucleobases in RNA and DNA. researchgate.netmdpi.com This essential role in biological systems means that pyrimidine derivatives can readily interact with biomolecules like enzymes and genetic material. ijsat.org

Beyond their natural role, synthetic pyrimidine derivatives exhibit an extensive range of pharmacological activities. gsconlinepress.com This has led to their classification as a "privileged scaffold" in medicinal chemistry, a core structure upon which numerous therapeutic agents are built. ijsat.org Pyrimidine-based compounds have been developed as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive agents. ijsat.org Several FDA-approved drugs, such as 5-fluorouracil (B62378) and capecitabine, feature a pyrimidine nucleus, underscoring the scaffold's importance in drug design. ijsat.org The versatility of the pyrimidine ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological profiles of new therapeutic candidates. mdpi.com

Contextualization of Halogenated Pyrimidine Carboxylic Acids in Research

The introduction of halogen atoms and carboxylic acid groups onto the pyrimidine scaffold significantly enhances its utility as a synthetic intermediate. Halogenated pyrimidines are particularly valuable in organic synthesis, serving as key precursors for transition metal-catalyzed cross-coupling reactions. google.com The halogen, typically chlorine or bromine, acts as a leaving group that can be substituted to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular architectures. Furthermore, halogenated pyrimidines have been investigated as a unique class of non-hypoxic cell radiosensitizers in cancer therapy, where they are incorporated into cellular DNA to increase the sensitivity of tumor cells to radiation treatment. chemimpex.com

The carboxylic acid group adds another layer of synthetic versatility. researchgate.net It can be readily converted into other functional groups such as esters, amides, and acyl halides. jackwestin.com This is particularly important in drug discovery, where the formation of amide bonds is a common strategy for linking molecular fragments. nih.gov The combination of a halogen and a carboxylic acid on a pyrimidine ring, as seen in 4-chloropyrimidine-2-carboxylic acid, creates a bifunctional building block where each group can be addressed with distinct chemical reactions, providing a powerful tool for creating diverse molecular libraries for biological screening. researchgate.netnih.gov

Overview of Academic and Industrial Research Relevance of this compound

This compound and its isomers are recognized as crucial intermediates in the development of pharmaceuticals and agrochemicals. chemimpex.com Its value lies in its role as a versatile building block for synthesizing biologically active molecules. chemimpex.com Research has shown its utility in the creation of compounds targeting viral infections and cancer. chemimpex.com In the agrochemical sector, it serves as a precursor for herbicides and fungicides, contributing to crop protection and improved yields. chemimpex.comchemimpex.com

The industrial relevance of this compound class is highlighted by the development of specialized manufacturing processes. For instance, a continuous synthesis method for 2-chloropyrimidine-4-carboxylic acid has been patented, which improves reaction efficiency and yield, indicating a demand for this intermediate in large-scale production. nus.edu.sg In medicinal chemistry, related structures like 6-chloropyrimidine-4-carboxylic acid have been used as starting materials in high-throughput screening campaigns to identify novel antitubercular agents. nih.gov The synthetic route often involves coupling the carboxylic acid with an amine to form an amide, followed by the nucleophilic displacement of the chlorine atom to introduce further diversity. nih.gov The reactivity of the chlorine atom on the pyrimidine ring can be influenced by other substituents, making it a subject of detailed mechanistic studies to control regioselectivity in substitution reactions. wuxiapptec.com

Table 1: Physicochemical Properties of 2-Chloropyrimidine-4-carboxylic acid

PropertyValue
CAS Number 149849-92-3
Molecular Formula C₅H₃ClN₂O₂
Molecular Weight 158.54 g/mol
MDL Number MFCD06739041

Note: Data corresponds to the isomer 2-Chloropyrimidine-4-carboxylic acid, which is frequently referenced in chemical literature and supplier catalogs. bldpharm.comnih.gov

Research Gaps and Future Perspectives for this compound Studies

While this compound and its isomers are established as valuable synthetic intermediates, there remain underexplored areas and opportunities for future research. A primary focus for future work will likely be the development of more efficient and sustainable synthesis methods. ijsat.org Applying green chemistry principles and catalyst-driven approaches could reduce the environmental impact of its production. ijsat.org

There is significant potential to expand the application of this building block in the discovery of new therapeutic agents. researchgate.net The rational design of hybrid molecules, where the chloropyrimidine carboxylic acid scaffold is combined with other pharmacophores, could lead to compounds that overcome drug resistance or improve target selectivity. researchgate.net Furthermore, computational tools and machine learning could be employed to predict the properties and optimize the synthesis of novel derivatives, accelerating the discovery process. ijsat.org

The full scope of its utility in materials science also remains an open field of inquiry. Its structural features could be leveraged in the development of novel polymers or functional materials. chemimpex.com Continued interdisciplinary research will be crucial to unlock the next generation of applications for this versatile chemical compound. ijsat.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropyrimidine-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C5H3ClN2O2/c6-3-1-2-7-4(8-3)5(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURIMXSRDJGGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677251
Record name 4-Chloropyrimidine-2-carboxylic acid
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Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944901-20-6
Record name 4-Chloro-2-pyrimidinecarboxylic acid
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Record name 4-Chloropyrimidine-2-carboxylic acid
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Record name 4-chloropyrimidine-2-carboxylic acid
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Synthetic Methodologies for 4 Chloropyrimidine 2 Carboxylic Acid and Its Functionalized Derivatives

General Synthetic Strategies for Pyrimidine (B1678525) Carboxylic Acids

The synthesis of the pyrimidine core is a foundational aspect of heterocyclic chemistry, with numerous established methods. researchgate.netgrowingscience.com When the target includes a carboxylic acid moiety, the strategy often involves incorporating a carboxyl group or a precursor, such as an ester or nitrile, into one of the building blocks.

A predominant method for pyrimidine ring formation is the Pinner synthesis , which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com To produce a pyrimidine carboxylic acid, a derivative of a 1,3-dicarbonyl compound containing a latent or protected carboxyl group is typically employed. For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can react with various amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.orgorganic-chemistry.org This method is notable for providing a direct route to pyrimidines that are unsubstituted at the 4-position. organic-chemistry.org

Multicomponent reactions (MCRs) also offer an efficient pathway to highly substituted pyrimidines in a single step. researchgate.netmdpi.com These reactions can be designed to incorporate the necessary functional groups for a pyrimidine carboxylic acid. Other strategies include the cyclization of β-formyl enamides with urea, catalyzed by samarium chloride under microwave irradiation, which provides a novel and efficient route to the pyrimidine ring. organic-chemistry.org The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyrimidine ring and the availability of starting materials. researchgate.net

Specific Approaches for the Synthesis of 4-Chloropyrimidine-2-carboxylic Acid

Synthesizing the specific isomer this compound requires careful consideration of regioselectivity, either during the chlorination step or in the functionalization of a pre-chlorinated pyrimidine.

Direct chlorination involves introducing a chlorine atom onto a pre-formed pyrimidine-2-carboxylic acid scaffold. A common and effective method for chlorinating hydroxylated nitrogen-containing heterocycles is treatment with phosphorus oxychloride (POCl₃). mdpi.com A plausible route to this compound is the chlorination of 4-hydroxypyrimidine-2-carboxylic acid. This reaction typically involves heating the substrate in excess POCl₃, often in the presence of a base like pyridine (B92270) or N,N-dimethylaniline, to convert the hydroxy group (which exists in tautomeric equilibrium with the pyrimidone form) into a chloro group. mdpi.comgoogle.com

Alternative chlorinating agents such as phosgene (B1210022) (COCl₂) and thionyl chloride (SOCl₂) can also be employed. Phosgene is used for the chlorination of dihydroxypyrimidines, often in the presence of catalysts like quaternary ammonium (B1175870) salts. google.comjustia.com Thionyl chloride, while primarily used for converting carboxylic acids to acid chlorides, can also effect ring chlorination under specific conditions. google.comguidechem.com

Table 1: Common Reagents for Direct Chlorination of Hydroxypyrimidines

Reagent Typical Conditions Byproducts Reference
Phosphorus Oxychloride (POCl₃) Heating in excess reagent, often with a base (e.g., pyridine) Phosphoric acid derivatives mdpi.com
Phosgene (COCl₂) Aprotic solvent, with catalyst (e.g., quaternary ammonium salt) HCl, CO₂ justia.com
Thionyl Chloride (SOCl₂) Refluxing in excess reagent, sometimes with DMF SO₂, HCl guidechem.com

An alternative to direct chlorination is to begin with a pyrimidine ring that already possesses the required chlorine atom at the 4-position. A versatile and common starting material for this approach is 2,4-dichloropyrimidine (B19661). The synthesis would then require selective functionalization at the C2 position to introduce the carboxylic acid.

One potential pathway involves a selective metal-halogen exchange at the C2 position, followed by quenching with carbon dioxide. This would require conditions that favor the lithiation of C2 over C4, which can be challenging to control.

A more controlled approach could be adapted from the synthesis of the isomer, 2-chloropyrimidine-4-carboxylic acid. nus.edu.sg That synthesis proceeds from 2,4-dichloropyrimidine via a selective iron-catalyzed methylation at the C4 position, followed by oxidation of the methyl group to a carboxylic acid. nus.edu.sg A similar strategy for the 4-chloro-2-carboxylic acid isomer would require a method to selectively introduce a group at C2 that can be subsequently oxidized to a carboxylic acid, while the C4 chlorine remains intact. For example, a selective nucleophilic substitution or a metal-catalyzed cross-coupling reaction at the C2 position could install a methyl or other suitable group for later oxidation.

Stereoselectivity is not a consideration in the synthesis of this compound, as the final molecule is aromatic, planar, and achiral.

Regioselectivity, however, is of paramount importance.

In Direct Chlorination: When starting with pyrimidine-2-carboxylic acid, the electrophilic chlorination must be directed specifically to the C4 position. The electronic nature of the pyrimidine ring, influenced by the two nitrogen atoms and the electron-withdrawing carboxylic acid group, will dictate the site of substitution.

In Precursor-Based Routes: When using a precursor like 2,4-dichloropyrimidine, the two chlorine atoms exhibit different reactivities. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. Therefore, achieving selective functionalization at C2 to form the carboxylic acid while retaining the C4 chlorine requires carefully chosen reagents and conditions. The regioselectivity of substitutions on dichlorinated heterocyclic systems can often be controlled by modulating reaction parameters such as the solvent, base, and temperature, allowing for the selective activation of one position over another. nih.gov

Preparation of Key Intermediates from this compound

Once synthesized, this compound serves as a valuable intermediate for the creation of more complex molecules through modification of its carboxylic acid group.

The conversion of the carboxylic acid group into a more reactive acid chloride is a fundamental transformation in organic synthesis. This creates a highly electrophilic intermediate, 4-chloropyrimidine-2-carbonyl chloride, which can readily react with a wide range of nucleophiles to form esters, amides, and other derivatives.

Several standard reagents are available for this conversion. The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a common and effective method. organicchemistrytutor.comlibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acid chloride. chemguide.co.uklibretexts.org Other effective reagents include oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). organicchemistrytutor.comchemguide.co.uk Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is also highly effective and produces gaseous byproducts. commonorganicchemistry.com

Table 2: Reagents for the Synthesis of Acid Chlorides from Carboxylic Acids

Reagent Formula Typical Conditions Key Advantages/Disadvantages Reference
Thionyl Chloride SOCl₂ Neat or in a solvent, often at reflux Gaseous byproducts (SO₂, HCl) simplify workup. libretexts.orgcommonorganicchemistry.com
Oxalyl Chloride (COCl)₂ Inert solvent (e.g., DCM) with catalytic DMF Mild conditions; gaseous byproducts (CO, CO₂, HCl). commonorganicchemistry.com
Phosphorus(V) Chloride PCl₅ Cold conditions, no solvent needed Solid reagent; produces liquid byproduct (POCl₃). chemguide.co.uklibretexts.org
Phosphorus(III) Chloride PCl₃ Neat or in a solvent Liquid reagent; produces phosphorous acid (H₃PO₃) byproduct. chemguide.co.uk

Synthesis of Amides

The conversion of this compound to its corresponding amides is a fundamental transformation that can be achieved through several reliable methods. The choice of method often depends on the nature of the amine, the desired scale of the reaction, and the tolerance of other functional groups present in the reactants.

One of the most common and traditional approaches involves the activation of the carboxylic acid by converting it into a more reactive intermediate, such as an acyl chloride. This is typically accomplished by treating the parent acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-chloropyrimidine-2-carbonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with a wide range of primary and secondary amines to furnish the desired amide. For the synthesis of the primary amide, ammonium hydroxide (B78521) can be used as the amine source. echemi.com

In addition to the acyl chloride method, direct amide bond formation using coupling reagents has become increasingly prevalent in both academic and industrial settings due to milder reaction conditions and broader substrate scope. These reagents activate the carboxylic acid in situ, facilitating its reaction with an amine. Common classes of coupling agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), uronium/guanidinium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and phosphonium (B103445) salts. rsc.org More recently, boronic acid derivatives have been developed as efficient catalysts for direct amidation under mild conditions. organic-chemistry.org These methods avoid the need for the preparation and isolation of harsh acyl chloride intermediates. organic-chemistry.org

The table below illustrates various synthetic routes to produce amides from this compound.

Amine ReactantReagents/ConditionsProductMethodology
Ammonia (NH₃)1. SOCl₂ 2. aq. NH₄OH4-chloropyrimidine-2-carboxamideAcyl Chloride Formation
AnilineDCC, CH₂Cl₂4-chloro-N-phenylpyrimidine-2-carboxamideCarbodiimide Coupling
BenzylamineHATU, DIPEA, DMFN-benzyl-4-chloropyrimidine-2-carboxamideUronium Salt Coupling
Piperidine(2-Thiophen-2-ylmethyl)phenyl)boronic acid, Toluene, 4Å MS(4-chloropyrimidin-2-yl)(piperidin-1-yl)methanoneBoronic Acid Catalysis

Synthesis of Esters

The esterification of this compound is another key functionalization reaction. The methods employed range from classical acid-catalyzed processes to modern coupling reactions that proceed under neutral and mild conditions.

The Fischer esterification is a straightforward and cost-effective method for producing esters, particularly with simple, unhindered primary or secondary alcohols. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it forms helps to drive the reaction toward the ester product. masterorganicchemistry.com

For more sensitive substrates or sterically hindered alcohols where the Fischer esterification may be low-yielding, methods involving carboxylic acid activation are preferred. Similar to amide synthesis, coupling reagents like dicyclohexylcarbodiimide (DCC), often used with a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), provide an effective route to esters under mild, neutral conditions. orgsyn.org Uronium-based peptide coupling agents, including TBTU and COMU, have also been shown to be highly efficient for the synthesis of esters from carboxylic acids and a wide range of alcohols, including phenols and aliphatic alcohols, at room temperature. luxembourg-bio.com

The table below summarizes common methodologies for the synthesis of esters from this compound.

Alcohol ReactantReagents/ConditionsProductMethodology
MethanolH₂SO₄ (cat.), refluxMethyl 4-chloropyrimidine-2-carboxylateFischer Esterification
EthanolH₂SO₄ (cat.), refluxEthyl 4-chloropyrimidine-2-carboxylateFischer Esterification
tert-ButanolDCC, DMAP, CH₂Cl₂tert-butyl 4-chloropyrimidine-2-carboxylateDCC/DMAP Coupling
PhenolCOMU, DIPEA, DMFPhenyl 4-chloropyrimidine-2-carboxylateUronium Salt Coupling

Process Optimization and Scalability for Academic and Industrial Applications

The transition of a synthetic route from a small-scale academic laboratory setting to large-scale industrial production presents significant challenges that require rigorous process optimization. The primary goals of scalability are to ensure the process is safe, cost-effective, environmentally sustainable, and produces the target compound with consistently high yield and purity. google.com

For the synthesis of this compound and its derivatives, optimization efforts focus on several key areas. In an academic context, synthesis might prioritize novelty and accessibility of reagents. In contrast, industrial applications demand the use of inexpensive, readily available starting materials and reagents, and processes that minimize the number of synthetic steps and complex purification procedures like column chromatography. google.com

A significant advancement in chemical manufacturing is the adoption of continuous flow chemistry over traditional batch processing. A patent describing the synthesis of a constitutional isomer, 2-chloropyrimidine-4-carboxylic acid, highlights a continuous two-step reaction process involving methylation followed by oxidation. nus.edu.sg Continuous flow systems offer superior control over reaction parameters such as temperature and mixing, which is critical for managing potentially exothermic reactions and preventing the formation of "hot spots" that can lead to runaway reactions and impurity formation on a large scale. google.comnus.edu.sg This improved control often leads to higher yields, better product consistency, and enhanced safety.

Catalyst selection is another critical aspect of process optimization. For industrial applications, heterogeneous catalysts or recyclable homogeneous catalysts are highly desirable as they simplify product purification and reduce waste. nih.govgoogle.com For instance, processes that allow for the recovery and reuse of catalysts, such as the amine hydrochlorides used in chlorination reactions with POCl₃, can significantly improve the economic and environmental profile of the synthesis. google.com

Finally, waste minimization and management are paramount in industrial-scale synthesis. Optimization involves selecting solvents that are effective, safe, and easily recyclable. The workup and purification steps must be designed to be efficient and to minimize the generation of chemical waste (effluent). google.com Processes that avoid stoichiometric reagents in favor of catalytic systems and minimize the use of hazardous materials are increasingly becoming the standard for modern, sustainable chemical manufacturing. nih.gov

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the C4 position of the pyrimidine (B1678525) ring is a good leaving group and is readily displaced by a variety of nucleophiles. This reactivity is the cornerstone of its use as a versatile intermediate in the synthesis of a wide array of substituted pyrimidines. The general mechanism for this transformation is a Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgresearchgate.net

The reaction of 4-Chloropyrimidine-2-carboxylic acid and its derivatives with various amines is a widely employed strategy for the synthesis of novel amino-pyrimidine compounds. chemicalbook.comnih.gov These reactions typically proceed by nucleophilic displacement of the C4-chloride.

Microwave-assisted synthesis has been shown to be an efficient method for the preparation of 2-amino-4-substituted-pyrimidine derivatives. For instance, reacting 2-amino-4-chloropyrimidine (B19991) with different substituted amines in the presence of a base like triethylamine (B128534) under microwave irradiation leads to the corresponding N-substituted pyrimidin-2-amines in good yields. nih.gov While the starting material in this specific study is not this compound itself, the reactivity of the 4-chloro position is analogous. The general reaction involves the nucleophilic attack of the amine on the electron-deficient C4 carbon of the pyrimidine ring, followed by the elimination of the chloride ion.

The table below presents examples of amino-pyrimidine derivatives synthesized via amination of a 4-chloropyrimidine (B154816) precursor.

Starting AmineProductYield (%)Melting Point (°C)
1-methylpiperazine4-(4-methylpiperazin-1-yl)pyrimidin-2-amine54180
1-(pyrimidin-2-yl)piperazine4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidin-2-amine54200
1-(2-fluorophenyl)piperazine4-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine54165

The reaction conditions can be modified to suit the specific substrates. For example, acid-promoted amination in water has been demonstrated as an effective and environmentally friendly approach for related 4-chloropyrimidine systems. nih.govpreprints.org The reaction proceeds by protonation or hydrogen bonding to the pyrimidine ring, which further activates it towards nucleophilic attack. preprints.org

Similar to amination, the chlorine atom at the C4 position can be displaced by oxygen and sulfur nucleophiles to yield alkoxylated and thiolated pyrimidine derivatives, respectively.

Alkoxylation: The reaction with alkoxides, such as sodium methoxide, or phenoxides results in the formation of the corresponding 4-alkoxy or 4-aryloxy pyrimidine derivatives. In a study on the related compound ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, treatment with sodium phenoxide led to the substitution of the chlorine atom to form the corresponding 4-phenoxy derivative. rsc.org This reactivity is directly applicable to this compound, where an alkoxide would attack the C4 position to form an ether linkage.

Thiolation: Thiolation can be achieved using sulfur nucleophiles like sodium thiophenoxide or thiols in the presence of a base. This results in the formation of a C-S bond at the C4 position. For example, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide yields the 4-phenylthio derivative. rsc.org A general method for the conversion of carboxylic acids to free thiols involves a radical decarboxylative thiolation, which represents an alternative pathway for introducing a thiol group, though it proceeds via a different mechanism not involving nucleophilic substitution of the chlorine. rsc.org

The displacement of the chlorine atom in 4-chloropyrimidines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org This multi-step pathway involves:

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine (the C4 position), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the pyrimidine ring is temporarily disrupted in this step. wikipedia.org

Leaving Group Departure: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group. wikipedia.org

The rate of this reaction is influenced by several factors:

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the pyrimidine ring, such as the nitrogens within the ring and the carboxylic acid at C2, stabilizes the negative charge of the Meisenheimer complex, thereby increasing the rate of reaction. masterorganicchemistry.com

Regioselectivity: In pyrimidines with multiple halogen substituents, the position of nucleophilic attack is a key consideration. For 2,4-dichloropyrimidine (B19661), nucleophilic attack generally occurs preferentially at the C4 position. stackexchange.com This is because the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically higher at the C4 position compared to the C2 position, making it more electrophilic. stackexchange.com The proximity of the lone pairs on the two ring nitrogens may also create greater electrostatic repulsion for an incoming nucleophile at the C2 position. stackexchange.com Quantum mechanical analyses on substituted 2-MeSO2-4-chloropyrimidines have shown that factors like hydrogen bonding between the substrate and the nucleophile can, in some cases, direct the attack to the C2 position, highlighting the complexity of predicting regioselectivity. wuxiapptec.com

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of the molecule undergoes typical reactions of this functional group, including condensation, amidation, and esterification.

A condensation reaction is a general term for a reaction where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. libretexts.orgpressbooks.pub The carboxylic acid group of this compound can participate in such reactions. For example, its reaction with an amine to form an amide bond (amidation) or with an alcohol to form an ester bond (esterification) are both types of condensation reactions. libretexts.org These processes are fundamental in building more complex molecules from the pyrimidine core.

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. Common reagents for this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com Another effective method is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid for subsequent reaction with an amine. uran.ua This approach has been successfully used to synthesize pyridyl amides of structurally related thieno[2,3-d]pyrimidine-4-carboxylic acids. uran.ua

The general scheme for amidation is as follows:

R-COOH + R'-NH₂ → R-CO-NH-R' + H₂O

Esterification: The conversion of the carboxylic acid to an ester is known as esterification. chemguide.co.uk This can be achieved through several methods:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The reaction is reversible and often requires driving the equilibrium towards the product, for instance, by removing the water formed. chemguide.co.uk

Steglich Esterification: This method is particularly useful for acid-sensitive substrates as it proceeds under mild conditions. It employs a coupling agent like DCC and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org

Reaction with Alkyl Halides: The carboxylate salt, formed by deprotonating the carboxylic acid with a base, can be reacted with an alkyl halide (like methyl iodide) to form the corresponding methyl ester. commonorganicchemistry.com

The table below summarizes common methods for these transformations.

ReactionReagentsKey Features
AmidationAmine, DCC/EDC, HOBtMild conditions, high yields.
AmidationAmine, CDIEffective for peptide-like coupling. uran.ua
Fischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)Reversible, requires driving the reaction to completion. chemguide.co.uk
Steglich EsterificationAlcohol, DCC, DMAPMild conditions, suitable for acid-sensitive molecules. organic-chemistry.org

Reduction Reactions to Aldehydes and Alcohols

The carboxylic acid moiety at the C-2 position of this compound is amenable to reduction to form the corresponding primary alcohol, (4-chloropyrimidin-2-yl)methanol, or aldehyde, 4-chloropyrimidine-2-carbaldehyde. The choice of reducing agent is critical in determining the final product.

In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org Therefore, it is not a suitable reagent for this transformation. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent that can effectively reduce carboxylic acids to alcohols and is known for its selectivity in the presence of other functional groups like esters and amides. harvard.edu

Selective reduction of the carboxylic acid to the aldehyde is more challenging. It requires the use of milder, more sterically hindered reducing agents that can stop the reaction at the intermediate aldehyde stage. One common method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. The resulting 4-chloropyrimidine-2-carbonyl chloride can then be reduced to the aldehyde using a less reactive hydride source like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). harvard.edulibretexts.org This reagent is less potent than LiAlH₄, which allows for the isolation of the aldehyde product. libretexts.org Another historical method for this conversion is the Rosenmund reduction, which involves the catalytic hydrogenation of the acid chloride over a poisoned palladium catalyst (e.g., Pd on BaSO₄). harvard.edu

Table 1: Summary of Reduction Reactions

Starting Material Reagent Product Classification
This compound Lithium aluminum hydride (LiAlH₄) (4-Chloropyrimidin-2-yl)methanol Primary Alcohol
This compound Borane-THF complex (BH₃·THF) (4-Chloropyrimidin-2-yl)methanol Primary Alcohol
4-Chloropyrimidine-2-carbonyl chloride Lithium tri-tert-butoxyaluminum hydride 4-Chloropyrimidine-2-carbaldehyde Aldehyde
4-Chloropyrimidine-2-carbonyl chloride H₂, Pd/BaSO₄ (Rosenmund reduction) 4-Chloropyrimidine-2-carbaldehyde Aldehyde

Cyclization Reactions for Fused Heterocycles

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. The molecule possesses two key reactive sites for cyclization: the chloro group at C-4, which is susceptible to nucleophilic substitution, and the carboxylic acid group at C-2, which can undergo condensation or acylation reactions.

One common strategy involves an intramolecular cyclization reaction. This can be achieved by first reacting the C-4 chloro position with a nucleophile that contains a second functional group capable of reacting with the C-2 carboxylic acid. For instance, reaction with a binucleophile like an amino-thiol or an amino-phenol via nucleophilic aromatic substitution (SₙAr) at the C-4 position would yield an intermediate that can subsequently undergo intramolecular cyclization. The carboxylic acid can be activated (e.g., by conversion to an acid chloride or ester) to facilitate condensation with the tethered nucleophilic group (e.g., -NH₂, -OH, or -SH), leading to the formation of a new fused ring. This approach is a versatile method for constructing various bicyclic and polycyclic heteroaromatic compounds. nih.gov

The synthesis of fused pyrimidines often relies on cyclocondensation reactions. nih.gov While this compound itself might be used, it is more common to see related pyrimidine derivatives in the literature. For example, a pyrimidine derivative with appropriate functional groups can react with a β-dicarbonyl compound or its equivalent to build a new ring. nih.govmdpi.com In the context of this compound, a synthetic sequence could involve transformation of the carboxylic acid into an amine or another functional group, followed by a cyclization reaction utilizing the C-4 chloro substituent.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. researchgate.net These nitrogen atoms withdraw electron density from the ring, making it significantly less reactive towards electrophilic aromatic substitution compared to benzene (B151609) or even pyridine (B92270). researchgate.net The presence of two deactivating substituents on the ring in this compound—the chloro group and the carboxylic acid group—further deactivates the ring, making electrophilic substitution reactions extremely difficult to achieve.

If an electrophilic substitution reaction were to occur, it would be predicted to take place at the C-5 position. The C-2, C-4, and C-6 positions are the most electron-deficient due to their proximity to the ring nitrogens. The C-5 position is comparatively less electron-deficient and is therefore the most likely site for attack by an electrophile. researchgate.net However, forcing conditions would be required, and yields would likely be low. For electrophilic substitution to proceed effectively on a pyrimidine ring, the presence of strong activating groups, such as amino or hydroxyl groups, is generally necessary to restore electron density to the ring system. researchgate.net Given the deactivating nature of the substituents in this compound, standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are not typically feasible.

Reactivity Profiling and Selectivity Studies

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, particularly at the positions bearing leaving groups. The primary site for nucleophilic attack is the C-4 position, where the chloro group is located. Nucleophilic aromatic substitution (SₙAr) is a characteristic reaction for halopyrimidines.

Selectivity studies on related 2,4-disubstituted pyrimidines provide insight into the reactivity of this compound. In general, the C-4 position of a pyrimidine ring is more susceptible to nucleophilic attack than the C-2 position. stackexchange.com This preference can be explained by considering the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack. Attack at C-4 allows for the negative charge to be delocalized over both ring nitrogens, leading to a more stable intermediate. Frontier molecular orbital theory also supports this observation, indicating a larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C-4 compared to C-2, making it more favorable for nucleophilic attack. stackexchange.com

However, the nature of the nucleophile and the substituent at the C-2 position can influence this regioselectivity. For example, in studies with 2-MeSO₂-4-chloropyrimidine, it was found that while amines react selectively at C-4, alkoxides and formamide (B127407) anions preferentially attack the C-2 position. wuxiapptec.com This switch in selectivity is attributed to the formation of a hydrogen bond complex between the acidic protons of the C-2 substituent and the incoming nucleophile, which directs the attack to the C-2 position. wuxiapptec.com While the carboxylic acid group in this compound is different, similar substrate-nucleophile interactions could potentially influence the regioselectivity of substitution reactions.

The C-2 carboxylic acid group itself offers another site of reactivity, primarily involving reactions typical of carboxylic acids, such as esterification, amidation, and reduction, as discussed previously. Therefore, a complete reactivity profile must consider the interplay between reactions at the C-4 chloro group and the C-2 carboxylic acid group. Selective transformations can be achieved by choosing appropriate reagents and reaction conditions that favor reaction at one site over the other.

Advanced Applications in Chemical Disciplines

Medicinal Chemistry and Drug Discovery Platforms

4-Chloropyrimidine-2-carboxylic acid is a valuable precursor for synthesizing a range of bioactive molecules. chemimpex.com The presence of both a reactive chlorine atom and a carboxylic acid group allows for sequential or orthogonal chemical modifications. The chlorine at the 4-position is susceptible to nucleophilic substitution, enabling the introduction of various amine, thiol, or alcohol-containing fragments. This reaction is a common strategy for building molecular diversity. For instance, derivatives can be synthesized through reactions such as coupling 2,4,5-trichloropyrimidine with amines, followed by amide formation and subsequent palladium-catalyzed coupling with other substituted groups to create complex molecules. nih.gov Microwave-assisted synthesis has also been employed to efficiently produce pyrimidine-anchored derivatives by reacting a 2-amino-4-chloro-pyrimidine precursor with various substituted amines. nih.gov This adaptability makes the this compound scaffold a key intermediate for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

The pyrimidine (B1678525) nucleus is a cornerstone in the development of numerous therapeutic agents. gsconlinepress.com As an intermediate, this compound provides a foundational structure that can be elaborated to target a wide spectrum of diseases. Its derivatives have been investigated for a multitude of pharmacological activities, underscoring its importance in medicinal chemistry. nih.gov

Pyrimidine-based compounds are recognized for their anti-inflammatory properties, with several derivatives already in clinical use. nih.gov The mechanism of action for many of these agents involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for producing inflammatory prostaglandins. nih.govmdpi.com Research has focused on designing pyrimidine derivatives that selectively target the COX-2 enzyme to reduce the side effects associated with non-selective NSAIDs. nih.gov

Derivatives synthesized from pyrimidine precursors, such as morpholinopyrimidine derivatives, have been shown to inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2 in macrophage cells. rsc.org Studies on various pyrimidine derivatives have demonstrated significant potential in selectively inhibiting COX-2, highlighting them as promising candidates for new anti-inflammatory drugs. mdpi.com

The pyrimidine scaffold is a key component in many antiviral drugs. nih.gov this compound serves as a starting point for creating molecules that can interfere with viral replication and entry. For example, pyrimido[4,5-d]pyrimidines synthesized from pyrimidine precursors have shown notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

In silico studies have also explored the potential of pyrimidine derivatives against SARS-CoV-2. Molecular docking simulations of derivatives synthesized from a 2-amino-4-chloro-pyrimidine intermediate were performed on the main protease (3CLpro) of the virus. Several of these derivatives exhibited strong binding affinities, suggesting they could be promising therapeutic candidates. nih.gov

Table 1: Molecular Docking Scores of Pyrimidine Derivatives Against SARS-CoV-2 Main Protease
DerivativeBinding Energy (kcal/mol)Inhibition Constant (µM)
Derivative 3-6.5515.75
Derivative 4-7.552.92
Derivative 5-7.393.79
Derivative 6-8.121.11
Derivative 7-7.941.55
Remdesivir (Control)-6.4119.91
This table summarizes the in silico molecular docking results of several pyrimidine derivatives against the main protease of SARS-CoV-2, showing their potential as viral inhibitors compared to the control drug, Remdesivir. Data sourced from nih.gov.

The development of anticancer agents frequently utilizes the pyrimidine framework. mdpi.commdpi.com Thiazolo[4,5-d]pyrimidine derivatives, which can be synthesized from chloropyrimidine intermediates, are considered potential therapeutic agents for cancer treatment. mdpi.com

Research into unique pyrimidine-anchored derivatives has demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov In one study, derivatives were synthesized from 2-amino-4-chloro-pyrimidine and tested against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. The results showed that specific substitutions on the pyrimidine ring led to notable anticancer activity. nih.gov

Table 2: In Vitro Anticancer Activity (EC₅₀) of Synthesized Pyrimidine Derivatives
DerivativeEC₅₀ on HCT116 (µM)EC₅₀ on MCF7 (µM)
Derivative 1209.17 ± 1.23221.91 ± 1.37
Derivative 689.24 ± 1.3689.37 ± 1.17
This table presents the half-maximal effective concentration (EC₅₀) values for pyrimidine derivatives, indicating their cytotoxic activity against two human cancer cell lines. Data sourced from nih.gov.

Chloropyrimidines have been identified as a class of compounds with significant antimicrobial properties. nih.gov The synthesis of various pyrimidine derivatives has led to the discovery of molecules with potent activity against pathogenic bacteria and fungi. nih.gov

In one study, a series of pyrimidine derivatives featuring aryl, heteroaryl, and alkylthio substituents were synthesized and evaluated. Several of these compounds displayed potent in vitro activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.75 µg/mL. nih.gov Some derivatives also showed activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov Furthermore, certain synthesized compounds were found to be potent against fungi such as Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov The versatility of the chloropyrimidine scaffold allows for the development of new chemical entities to combat a range of microbial pathogens. nih.govmdpi.com

Table 3: Minimum Inhibitory Concentration (MIC) of Select Pyrimidine Derivatives
CompoundTarget OrganismMIC (µg/mL)
3c, 3h, 3i, 3oMycobacterium tuberculosis0.75
3iEscherichia coli12.5
3a, 3bPseudomonas aeruginosa12.5
3a, 3bEscherichia coli12.5
This table shows the minimum inhibitory concentration (MIC) for several synthesized chloropyrimidine derivatives against various bacterial strains, indicating their antibacterial potency. Data sourced from nih.gov.

Utility as a Pharmaceutical Intermediate for Drug Development

Research into Anticonvulsant and Analgesic Compounds

The pyrimidine scaffold, a core component of this compound, is a subject of significant interest in the development of novel anticonvulsant and analgesic agents. Epilepsy, a chronic neurological disorder, often sees limited efficacy and notable side effects with available medications, driving the search for new therapeutic options. ekb.eg Pyrimidine-based compounds have shown promise in this area. ekb.eg For instance, certain synthesized pyrimidine derivatives have demonstrated noteworthy anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. benthamdirect.com

One study highlighted a series of novel 7-substituted- ekb.egnih.govnih.govtriazolo[4,3-f]pyrimidine derivatives as potential anticonvulsant agents. nih.gov Among these, compound 3i, identified as 7-(4-chlorophenoxy)- ekb.egnih.govnih.govtriazolo[4,3-f]pyrimidine, was particularly effective in the MES test. nih.gov Further investigations into other pyrimidine derivatives revealed that compounds 1a, 1b, 2a, and 2b were active in both MES and scPTZ models. benthamdirect.com Specifically, N`-(diphenylmethylene)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide (compound 1b) emerged as a promising lead compound with no observed neurotoxicity.

The mechanism of action for some of these pyrimidine derivatives involves the modulation of key neurotransmitters. Studies have shown that certain derivatives can elevate the levels of GABA, norepinephrine, dopamine, and serotonin in the brain, while reducing glutamate levels. ekb.eg These neurochemical alterations are believed to contribute to their anticonvulsant properties. ekb.eg Beyond anticonvulsant activity, some pyrimidine derivatives have also been investigated for their analgesic and anti-inflammatory properties, showing potential in addressing pain and inflammation.

Specific Molecular Target Modulation Studies

The transient receptor potential ankyrin 1 (TRPA1) channel is a key player in inflammatory and nociceptive processes, making it a target for the development of treatments for conditions like inflammatory and neuropathic pain. [2, 7] Pyrimidine derivatives have been identified as potent antagonists of the TRPA1 receptor. benthamdirect.com

In a high-throughput screening effort, 4-phenyl-2-thioxo-1,2,3,4-tetrahydro-indeno[1,2-d]pyrimidin-5-one was discovered to be a potent TRPA1 receptor antagonist. benthamdirect.com This led to the synthesis of a series of analogous tricyclic 3,4-dihydropyrimidine-2-thiones. benthamdirect.com These efforts yielded TRPA1 antagonists with high potency for both rat and human TRPA1 receptors. benthamdirect.com Further research into 7-substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives also identified them as TRPA1 antagonists, representing a promising avenue for treating pain and inflammation. The strategic design of these compounds often involves creating a library of derivatives with various substitutions to explore structure-activity relationships.

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of pyrimidine nucleotides required for DNA and RNA synthesis. [19, 21] As such, DHODH has emerged as a significant therapeutic target, particularly in the context of cancer and autoimmune diseases. [19, 29]

The inhibition of DHODH disrupts the production of pyrimidines, thereby affecting cell proliferation. [19, 21] A number of pyrimidine analogs have been studied as inhibitors of DHODH. Structure-activity relationship studies have revealed that specific features of the pyrimidine ring, such as the intact amide and imide groups and a 6-carboxylic acid, are important for significant enzyme inhibition. The carboxylic acid group, in particular, appears to be a preferred functionality for interaction with the enzyme. The development of DHODH inhibitors represents a promising strategy for therapeutic intervention in diseases characterized by rapid cell growth.

Pyrimidine derivatives have demonstrated the ability to modulate various inflammatory mediators, playing a role in the management of inflammation. Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) are known to initiate and amplify the inflammatory response.

Research has shown that certain pyrimidine-based compounds can inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation generated by cyclooxygenase (COX) enzymes. A study on new 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives found that they could significantly reduce carrageenan-induced paw edema and decrease the concentration of PGE2 in blood serum.

Furthermore, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their ability to inhibit COX enzymes and inducible nitric oxide synthase (iNOS), another important inflammatory mediator. [14, 16] Some of these compounds showed potent and selective inhibition of COX-2 and significant inhibitory activity against iNOS. The dual inhibition of these pathways is considered a valuable strategy for developing anti-inflammatory and analgesic agents. [14, 16] The transcription factor NF-κB, which plays a central role in regulating the expression of many pro-inflammatory genes, has also been a target for pyrimidine-based inhibitors.

Agrochemical Science and Crop Protection

In the field of agrochemical science, this compound and related pyrimidine structures serve as crucial intermediates in the synthesis of herbicides. [28, 30] The pyrimidine core is a key component in several classes of herbicides designed to control unwanted plant growth in various crops.

For example, pyrimidine-biphenyl hybrids have been designed and synthesized as novel inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. [6, 11] These compounds have demonstrated excellent post-emergence herbicidal activity and a broad spectrum of weed control. The versatility of the pyrimidine structure allows for the creation of derivatives with specific activities. For instance, the reactivity difference between chloro and other substituents on the pyrimidine ring can be exploited to synthesize various herbicidal compounds. Pyrimidine carboxylic acids have been a focus of research for developing new classes of herbicides. Furthermore, pyrimidine- and triazine-based chlorsulfuron derivatives have been systematically evaluated for their herbicidal activity and crop safety.

Development of Fungicidal Compounds

The pyrimidine scaffold is a foundational element in the development of numerous agrochemicals, particularly fungicides. The structural features of this compound, including the reactive chlorine atom and the carboxylic acid group on the pyrimidine ring, make it a valuable precursor for synthesizing novel fungicidal compounds. The pyrimidine nucleus is present in various commercial fungicides, and research continues to explore new derivatives to combat the emergence of resistant fungal strains.

Researchers synthesize new fungicidal agents by modifying the core pyrimidine structure. For instance, the chlorine atom at the 4-position is a reactive site suitable for nucleophilic substitution, allowing the introduction of various functional groups, such as amines, to create a library of new derivatives. These modifications can significantly influence the compound's spectrum of activity and efficacy against different plant pathogens.

Studies have shown that pyrimidine derivatives exhibit potent antifungal activity against a range of phytopathogenic fungi. For example, certain novel pyrimidine derivatives containing an amide moiety have demonstrated significant inhibition rates against fungi like Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinereal. bu.edu.eg In some cases, the efficacy of these new compounds surpasses that of existing commercial fungicides. bu.edu.eg The fungicidal mechanism of pyrimidine-based compounds often involves the disruption of essential biochemical pathways in the fungi, such as methionine biosynthesis.

The following table presents research findings on the fungicidal activity of several pyrimidine derivatives, illustrating the potential of this class of compounds in agricultural applications.

CompoundTarget FungiInhibition Rate (%) at 50 mg/LEC50 (μg/mL)Reference FungicideReference EC50 (μg/mL)
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)Phomopsis sp.10010.5Pyrimethanil32.1
Compound III-3 (a 4-phenyl-6-trifluoromethyl-2-aminopyrimidine derivative)Botrytis cinerea95.650.148Pyrimethanil1.531
Compound III-13 (a 4-phenyl-6-trifluoromethyl-2-aminopyrimidine derivative)Botrytis cinerea92.310.562Cyprodinil0.179

Data sourced from studies on pyrimidine derivatives. bu.edu.egrsc.org

Materials Science and Functional Polymers

The unique chemical structure of this compound provides the necessary functionalities to serve as a building block in the field of materials science, particularly for the creation of specialty polymers and advanced functional materials.

The bifunctional nature of this compound, possessing both a carboxylic acid group and a reactive chloro-substituted heterocyclic ring, makes it a promising monomer for polymerization reactions. Carboxylic acids are routinely used in the synthesis of polyesters and polyamides through condensation reactions. Furthermore, the chlorine atom can be displaced in nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Sonogashira-Hagihara coupling, to form carbon-carbon bonds. mdpi.com This versatility allows for the integration of the pyrimidine moiety into polymer backbones, creating materials with tailored properties. The incorporation of heterocyclic rings like pyrimidine into polymers can enhance thermal stability, modify electronic properties, and introduce specific interaction sites within the material. mdpi.com

Beyond simple polymers, this compound is a candidate for synthesizing advanced functional materials like porous organic polymers (POPs) and coordination polymers. mdpi.comekb.eg The pyrimidine ring and carboxylic acid group can act as Lewis base and Lewis acid sites, respectively, which is advantageous for creating materials with high affinity for CO2 capture. mdpi.com By combining such functional building blocks, it is possible to construct porous solids with tunable functionality and specific adsorption characteristics. mdpi.com

Furthermore, pyrimidine-carboxylate ligands are extensively used to build coordination polymers or metal-organic frameworks (MOFs). ekb.egsigmaaldrich.com These materials are formed by self-assembly of metal ions and organic ligands, creating one-, two-, or three-dimensional networks. The resulting structures can exhibit interesting properties, including luminescence and magnetism, with potential applications in sensors, catalysis, and electronics. ekb.egsigmaaldrich.com

Materials with significant nonlinear optical (NLO) properties are crucial for modern technologies such as optical computing, data storage, and telecommunications. fishersci.comgrowingscience.com Organic molecules, particularly those with delocalized π-electron systems, are of great interest for NLO applications. The pyrimidine ring is an electron-deficient (π-acceptor) system, and when combined with electron-donating groups, it can create a molecule with a significant charge-transfer character, which is a key requirement for a large second-order NLO response (hyperpolarizability, β). growingscience.comthieme.de

Research into pyrimidine derivatives has shown their potential as NLO materials. ekb.eggrowingscience.com The molecular structure is optimized to enhance NLO effects, often following a donor-π-acceptor (D-π-A) design. Theoretical calculations using methods like Density Functional Theory (DFT) are employed to predict the NLO properties of newly synthesized compounds. fishersci.com The first hyperpolarizability (β), a measure of the molecule's NLO response, is a key parameter investigated in these studies. Significant enhancement in NLO behavior has been observed in pyrimidine derivatives, highlighting their potential for photonic and optical applications. ekb.eggrowingscience.com

Compound TypeFirst Hyperpolarizability (β)Computational MethodKey Structural Feature
Hydrazone Schiff base ligand (L1)1.06 x 10-30 esuDFT/B3LYP/6-31G(d,p)Intramolecular charge transfer
Co(II) Complex of L11.58 x 10-30 esuDFT/B3LYP/6-31G(d,p)Metal-ligand coordination
Ni(II) Complex of L12.86 x 10-30 esuDFT/B3LYP/6-31G(d,p)Metal-ligand coordination
Cu(II) Complex of L11.97 x 10-30 esuDFT/B3LYP/6-31G(d,p)Metal-ligand coordination

Data sourced from a computational study on hydrazone derivatives and their metal complexes, demonstrating the influence of structure on NLO properties. fishersci.com

Coordination Chemistry and Metal Complexation

The field of coordination chemistry investigates the formation and properties of complexes formed between metal ions and ligands. This compound is an excellent candidate for ligand design due to its multiple potential coordination sites.

This compound contains several donor atoms capable of coordinating to transition metal ions like zinc(II) and copper(II). The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the deprotonated carboxylate group can act as Lewis bases, donating electron pairs to the metal center. This allows the molecule to function as a versatile ligand, potentially binding in a monodentate, bidentate, or bridging fashion.

The coordination of such ligands to metal centers results in the formation of stable metal complexes with well-defined geometries. Depending on the metal ion's coordination preferences and the reaction conditions, various structures can be achieved, including distorted tetrahedral, square planar, or octahedral geometries. sigmaaldrich.comresearchgate.net For instance, zinc(II) complexes with related ligands have been characterized with distorted tetrahedral geometry, while copper(II) complexes often exhibit distorted square pyramidal or tetragonally elongated octahedral structures due to the Jahn-Teller effect. sigmaaldrich.com The resulting complexes can have applications in catalysis, materials science, and as bioactive agents.

The table below summarizes crystallographic data for representative transition metal complexes formed with ligands containing functionalities similar to this compound.

ComplexMetal IonCrystal SystemCoordination GeometryKey Bond Lengths (Å)
C18H20I2N2O2ZnZn(II)MonoclinicDistorted TetrahedralZn-N: 2.02-2.04
[Cu(H2L)(H2O)(NO3)]Cu(II)OrthorhombicDistorted Square PyramidalCu-N: 1.95-2.01, Cu-O: 1.93-2.28
[Co(C5H3O2S)Cl(C6H9N3O2)(H2O)]·H2OCo(II)MonoclinicDistorted TetrahedralCo-N: 2.06, Co-O: 1.98-2.02

Data sourced from X-ray diffraction studies of various Zn(II), Cu(II), and Co(II) complexes. sigmaaldrich.com

Elucidation of Coordination Geometry and Metal-Ligand Bonding

There is a notable absence of published crystallographic studies or detailed spectroscopic analyses focusing on metal complexes of this compound. While pyrimidine and carboxylic acid moieties are well-known coordinating groups in inorganic chemistry, the specific influence of the chloro-substituent at the 4-position of the pyrimidine ring on the coordination geometry and metal-ligand bonding in complexes of this particular ligand has not been extensively documented. General principles of coordination chemistry suggest that the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group would be the primary coordination sites. The electronic and steric effects of the chlorine atom would likely influence the ligand's coordination behavior, but without experimental data, any further discussion would be speculative.

Formation of Metal-Organic Frameworks (MOFs)

A survey of the existing literature does not reveal any reports on the use of this compound as a primary or secondary building block in the synthesis of Metal-Organic Frameworks (MOFs). Although pyrimidine-based and carboxylate-based ligands are commonly employed in the construction of MOFs, the specific utility of this chloro-substituted pyrimidine carboxylic acid in creating porous, crystalline coordination polymers has not been described in available research.

Catalytic Applications of Metal Complexes

There is no available research detailing the catalytic applications of metal complexes synthesized with this compound as a ligand. While metal complexes featuring pyrimidine and carboxylate functionalities are known to exhibit catalytic activity in various organic transformations, the catalytic potential of complexes derived from this specific ligand remains an unexplored area of research according to publicly accessible scientific databases.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for exploring the molecular world. They allow for the detailed examination of a molecule's structure and electronic behavior from first principles.

Density Functional Theory (DFT) has become a standard method for quantum chemical computations on medium-sized organic molecules due to its favorable balance of accuracy and computational cost. nih.govmdpi.com This approach is used to determine atomic and molecular properties by calculating the electron density of a system. science.gov For 4-Chloropyrimidine-2-carboxylic acid, DFT calculations can elucidate its structural and electronic properties, providing a theoretical foundation for its reactivity and behavior. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. nih.govnih.gov This method is particularly valuable for predicting electronic absorption spectra (like UV-Visible spectra) by calculating the energies of electronic transitions from the ground state to various excited states. princeton.edufigshare.com While powerful, it is known that standard TD-DFT can yield significant errors for certain types of excited states, such as long-range charge-transfer states. nih.govresearchgate.net

A crucial first step in any computational study is geometry optimization. This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. figshare.com For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between its constituent atoms.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. While the pyrimidine (B1678525) ring is largely planar, the carboxylic acid group (-COOH) can rotate. Computational studies can determine the relative energies of different conformers, identifying the most stable orientation of the carboxylic acid group relative to the pyrimidine ring.

Parameter Bond/Angle Illustrative Value
Bond Length C2-C4 1.39 Å
C4-Cl 1.74 Å
C2-C(OOH) 1.50 Å
Bond Angle N1-C2-N3 120°
C2-C4-C5 118°

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com

HOMO : Represents the orbital from which an electron is most easily donated. Its energy level is related to the molecule's ionization potential and its ability to act as an electron donor. ossila.com

LUMO : Represents the orbital that most readily accepts an electron. Its energy level is related to the electron affinity and the molecule's ability to act as an electron acceptor. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comscience.gov A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. mdpi.com For molecules like 4-chloropyrimidine (B154816), the location of the LUMO lobes is key to predicting reactivity in nucleophilic substitution reactions. wuxibiology.com

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. figshare.comorientjchem.org It provides a detailed picture of the Lewis-like bonding structure and the stabilizing effects of electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

For this compound, NBO analysis could reveal:

The charge distribution on each atom.

Stabilization energies associated with interactions, such as the delocalization of lone pair electrons from nitrogen or oxygen atoms into anti-bonding orbitals of the pyrimidine ring. orientjchem.org

The nature of the carbon-chlorine bond and the electronic character of the carboxylic acid group.

Chemical Potential (μ) : Measures the tendency of electrons to escape from a system.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Global Softness (S) : The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : Measures the ability of a species to accept electrons. A high electrophilicity index characterizes a good electrophile. mdpi.com

These descriptors are valuable for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. mdpi.com

Table 2: Global Reactivity Descriptors and Their Formulas

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2 Electron escaping tendency
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Resistance to charge transfer
Global Softness (S) S = 1 / (2η) Measure of polarizability

Spectroscopic Property Predictions and Simulations

Computational methods are widely used to predict and interpret various types of molecular spectra. By simulating spectra, researchers can aid in the assignment of experimental data and gain a deeper understanding of the molecule's vibrational and electronic properties. figshare.comresearchgate.net

For this compound, DFT calculations can be used to compute harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing the calculated frequencies with experimental spectra helps in assigning specific vibrational modes to the observed bands, such as the stretching of the C=O bond in the carboxylic acid or the vibrations of the pyrimidine ring. figshare.com

Similarly, as mentioned earlier, TD-DFT calculations can simulate UV-Visible absorption spectra by determining the energies and oscillator strengths of electronic transitions. nih.govfigshare.com This allows for the interpretation of the observed absorption bands in terms of the specific molecular orbitals involved in the electronic excitation.

Vibrational Spectroscopy (FT-IR) Prediction and Band Assignments

Theoretical calculations are instrumental in assigning the vibrational modes observed in Fourier-transform infrared (FT-IR) spectroscopy. For carboxylic acids, the O-H stretching absorption is a key feature, typically appearing as a very strong and broad band extending from 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org This broadening is a result of strong hydrogen bonding. The carbonyl (C=O) stretching frequency is also highly characteristic, generally found near 1710 cm⁻¹ for hydrogen-bonded dimers. libretexts.orglibretexts.org

In a DFT study on the related compound 4-chloro-pyridine-2-carboxylic acid, vibrational wavenumbers were calculated to assign experimental FT-IR bands. researchgate.net Similar vibrational modes are expected for this compound. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.net Other significant vibrations include C-O stretching and O-H bending, which are often found in the 1375 cm⁻¹ to 1235 cm⁻¹ range. researchgate.net The vibrations of the pyrimidine ring and the C-Cl bond also produce characteristic bands in the fingerprint region of the spectrum.

Table 1: Predicted FT-IR Vibrational Frequencies and Band Assignments for an Analogous Carboxylic Acid Structure

Predicted Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3400-2500 O-H stretching (broad, due to H-bonding)
~3100-3000 Aromatic C-H stretching
~1710 C=O carbonyl stretching
~1610 Aromatic C=C stretching
~1360 O-H bending
~1250 C-O stretching

Note: The data presented are typical values for related structures and are intended to be illustrative for this compound.

Electronic Spectroscopy (UV-Vis) Simulation

Time-dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions. researchgate.netrsc.org For molecules containing carbonyl groups, two primary types of transitions are observed: the lower-energy n→π* transition and the higher-energy π→π* transition. masterorganicchemistry.com The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, typically results in a weak absorption band in the 270-300 nm range. masterorganicchemistry.com

Computational studies on pyridine-2-carboxylic acid derivatives have been used to investigate their electronic absorption wavelengths. researchgate.net The presence of the pyrimidine ring and the carboxylic acid group in conjugation affects the energy of these transitions. masterorganicchemistry.com Simulations help to assign the observed absorption bands to specific electronic transitions within the molecule.

Table 2: Simulated UV-Vis Absorption Data and Electronic Transition Assignments

Simulated Wavelength (λmax) Electronic Transition
~275 nm n → π*

Note: These values are representative for conjugated carbonyl systems and serve as an estimate for this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Quantum chemical calculations are widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules, providing a powerful complement to experimental data for structure elucidation. researchgate.net The acidic proton of the carboxyl group is highly deshielded and is expected to have a chemical shift between 10 and 13 ppm. princeton.edu The protons on the pyrimidine ring are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent.

For ¹³C NMR, the carboxyl carbon atom exhibits a characteristic peak in the 170-185 ppm range. princeton.edu The carbon atoms within the pyrimidine ring are expected to have chemical shifts greater than 100 ppm, typical for aromatic systems. researchgate.net Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can provide precise predictions of these shifts. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms

Carbon Atom Predicted Chemical Shift (δ) in ppm
Carboxylic Acid (C=O) 170 - 185

Note: The values are based on typical chemical shift ranges for the respective functional groups.

Intermolecular Interaction Analysis

The crystal structure and bulk properties of this compound are dictated by a variety of non-covalent intermolecular interactions. These forces, including hydrogen bonds, halogen bonds, and π–π stacking, create a complex supramolecular architecture.

Hydrogen Bonding Networks

Carboxylic acids are well-known for forming strong intermolecular hydrogen bonds. libretexts.org The most common motif is a cyclic dimer, where two molecules are linked by two O-H···O hydrogen bonds between their carboxyl groups. libretexts.orglibretexts.org This interaction significantly influences physical properties such as boiling point. In addition to the classic dimer formation, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. researchgate.net This allows for the formation of O-H···N hydrogen bonds, creating extended chains or sheets within the crystal lattice. mdpi.comresearchgate.net In some cases, the carboxylic acid's O-H group may even form a hydrogen bond with a halide anion if present. nsf.gov

Halogen Bonding Interactions

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species. rsc.org This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the extension of the R-X bond (where R is the pyrimidine ring and X is Cl). rsc.orgresearchgate.net This positive σ-hole can interact favorably with a Lewis base, such as the nitrogen or oxygen atoms of a neighboring molecule. nih.govmdpi.com In the solid state of this compound, the chlorine atom can potentially form C-Cl···N or C-Cl···O halogen bonds, which play a crucial role in directing the crystal packing. mdpi.com

Hirshfeld Surface Analysis for Quantifying Intermolecular Contributions

No published studies were found that perform a Hirshfeld surface analysis on this compound to quantify the intermolecular contributions within its crystal structure.

Molecular Docking and Dynamics Simulations

Prediction of Ligand-Protein Binding Modes and Affinities

There is no available research detailing molecular docking studies of this compound to predict its binding mode or affinity with any specific protein targets.

Calculation of Binding Energies and Inhibition Constants

No literature was identified that calculates the binding energies or inhibition constants of this compound with any biological targets.

Investigation of Compound-Target Interactions for Pharmacological Activity

Specific investigations into the molecular interactions between this compound and pharmacological targets through computational simulations are not documented in the available scientific literature.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to understanding the chemical nature of 4-Chloropyrimidine-2-carboxylic acid, with each technique offering unique information about its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different hydrogen environments. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10-12 ppm. libretexts.org The two protons on the pyrimidine (B1678525) ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. Their exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom, the nitrogen atoms in the ring, and the carboxylic acid group.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 160-180 ppm. libretexts.org The four carbon atoms of the pyrimidine ring would each produce a distinct signal. The carbon atom bonded to the chlorine atom (C4) and the carbon atom bonded to the carboxylic acid group (C2) would be significantly influenced by these substituents. General principles suggest that carbons in aromatic and heterocyclic systems appear in a wide range, and their specific shifts can be predicted based on substituent effects. compoundchem.com

2D-NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental for unambiguous assignment of all ¹H and ¹³C signals. nih.gov An HSQC experiment would correlate each proton signal with the carbon signal to which it is directly attached. An HMBC experiment would reveal longer-range couplings between protons and carbons (typically over two to three bonds), confirming the connectivity of the molecular fragments and the substitution pattern on the pyrimidine ring. nih.gov

Table 1: Predicted NMR Data for this compound

Technique Atom/Group Predicted Chemical Shift (ppm) Expected Multiplicity Notes
¹H NMR -COOH 10.0 - 12.0 Broad Singlet Position is solvent-dependent; signal disappears upon D₂O exchange. libretexts.org
Pyrimidine H-5 7.0 - 8.5 Doublet Coupled to H-6.
Pyrimidine H-6 8.5 - 9.5 Doublet Coupled to H-5, typically downfield due to adjacent nitrogen.
¹³C NMR -COOH 160 - 180 Singlet Typical range for a carboxylic acid carbonyl carbon. libretexts.org
Pyrimidine C-2 150 - 165 Singlet Attached to the carboxylic acid group.
Pyrimidine C-4 160 - 170 Singlet Attached to the chlorine atom.
Pyrimidine C-5 120 - 140 Singlet

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. echemi.com For this compound, the spectrum is characterized by several key absorption bands. orgchemboulder.com

A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.com Superimposed on this broad band may be sharper peaks from C-H stretching. The carbonyl (C=O) stretching vibration of the carboxylic acid group typically gives rise to a very strong and sharp peak between 1690-1760 cm⁻¹. orgchemboulder.com Additional characteristic peaks include C-O stretching (1210-1320 cm⁻¹) and O-H bending vibrations. orgchemboulder.com Vibrations associated with the pyrimidine ring, such as C=C and C=N stretching, would appear in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a band in the lower frequency region of the spectrum.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Intensity
2500 - 3300 O-H Stretch Carboxylic Acid Strong, Very Broad
1690 - 1760 C=O Stretch Carboxylic Acid Strong, Sharp
1400 - 1650 C=C and C=N Stretch Pyrimidine Ring Medium to Strong
1210 - 1320 C-O Stretch Carboxylic Acid Medium

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uobabylon.edu.iq The spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the conjugated pyrimidine ring and the carbonyl group of the carboxylic acid. libretexts.orglibretexts.org The conjugated system of the pyrimidine ring leads to strong absorption in the UV region. The presence of heteroatoms (nitrogen) and substituents (chlorine and carboxylic acid) can shift the absorption maxima (λmax). libretexts.org The carbonyl group also exhibits a weaker n → π* transition at a longer wavelength. libretexts.org

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₅H₃ClN₂O₂), the molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation of aromatic carboxylic acids typically involves the loss of small, stable molecules or radicals. whitman.edu Key fragmentation pathways for this compound would likely include the loss of an -OH group (M-17) and the loss of the entire -COOH group (M-45), leading to the formation of a stable acylium ion or a chloropyrimidyl cation, respectively. whitman.edulibretexts.org

X-ray Crystallography for Solid-State Structural Determination

By growing a suitable single crystal of this compound, SC-XRD analysis can be performed to determine its absolute structure. This technique would confirm the substitution pattern on the pyrimidine ring and provide precise data on the geometry of the molecule. For example, analysis of the related pyrimidine-4-carboxylic acid revealed a monoclinic crystal system where molecules interact via O—H⋯N hydrogen bonds. nih.govresearchgate.net A similar analysis for the 4-chloro-2-carboxylic acid derivative would reveal the planarity of the pyrimidine ring, the orientation of the carboxylic acid group relative to the ring, and the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. nih.govmdpi.com This information is crucial for understanding the solid-state properties of the compound.

Table 3: List of Mentioned Compounds

Compound Name
This compound

Co-crystal and Salt Form Characterization

The formation of co-crystals and salts is a common strategy to modify the physicochemical properties of active pharmaceutical ingredients and their intermediates. The characterization of these multi-component crystalline forms of this compound is essential to understand their structure and properties. A combination of crystallographic and spectroscopic techniques is typically employed for this purpose.

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement within a crystal lattice. For co-crystals or salts of this compound, SCXRD can unequivocally determine the molecular structure, confirm the stoichiometry of the components, and detail the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. This technique provides unambiguous evidence of whether a proton has been transferred from the carboxylic acid to the pyrimidine ring, thus distinguishing between a co-crystal and a salt.

Powder X-ray Diffraction (PXRD) is a versatile and non-destructive technique used for the phase identification of crystalline materials. It is particularly valuable for the routine analysis and quality control of co-crystals and salts. The PXRD pattern is a unique fingerprint for a specific crystalline form. By comparing the PXRD pattern of a new solid form with those of the starting materials, the formation of a new crystalline phase can be confirmed. It is also instrumental in screening for polymorphism in co-crystals and salts.

Spectroscopic techniques provide complementary information to diffraction methods. Fourier Transform Infrared (FTIR) and Raman Spectroscopy are sensitive to changes in the molecular vibrations that occur upon the formation of co-crystals or salts. For instance, the stretching frequency of the carboxylic acid's carbonyl group (C=O) in the IR spectrum can indicate whether it is protonated (in a co-crystal) or deprotonated (in a salt). The presence of broad absorption bands in the region of 2500-1900 cm⁻¹ can be indicative of strong O-H···N hydrogen bonds.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy is another powerful tool for probing the local environment of atoms in the solid state. For co-crystals and salts of this compound, ¹³C and ¹⁵N SSNMR can provide valuable insights into the protonation state of the carboxylic acid and the pyrimidine ring, respectively. The chemical shifts of the carbon and nitrogen atoms are sensitive to their electronic environment, which changes upon salt or co-crystal formation.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for quantifying its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the predominant mode employed for this purpose. In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase.

The separation of this compound from its potential impurities is achieved based on their differential partitioning between the stationary and mobile phases. The retention of the analyte can be manipulated by adjusting the composition of the mobile phase, such as the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer and the pH of the buffer. For a carboxylic acid, decreasing the pH of the mobile phase below its pKa will increase its retention time. chromatographyonline.com A typical HPLC method for the purity assessment of a compound like this compound would be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity. pensoft.netmdpi.com

Below is an interactive data table summarizing typical HPLC parameters for the analysis of related chloropyridine and pyrimidine carboxylic acids, which can be adapted for this compound.

ParameterTypical Conditions
Column Reversed-phase C18 or C8, 150-250 mm length, 4.6 mm i.d., 5 µm particle size
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5-3.5) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV spectrophotometry at a wavelength in the range of 200-225 nm.
Injection Volume 10-20 µL

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Since this compound is a non-volatile compound due to its carboxylic acid group, it requires chemical modification (derivatization) to increase its volatility before GC analysis.

Derivatization converts the polar carboxylic acid group into a less polar and more volatile functional group, typically an ester. Common derivatization reagents for carboxylic acids include:

Diazomethane: Reacts with carboxylic acids to form methyl esters.

Alkylating agents: Reagents like pentafluorobenzyl bromide (PFBBr) can be used to form esters that are highly sensitive to electron capture detection (ECD). researchgate.net

Silylating agents: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert carboxylic acids into their trimethylsilyl (B98337) (TMS) esters.

Once derivatized, the volatile derivative of this compound can be separated from other volatile components on a GC column, which is typically a fused silica (B1680970) capillary column coated with a non-polar or medium-polarity stationary phase. The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Other Advanced Analytical Techniques

In addition to the aforementioned techniques, other advanced analytical methods can be employed for a more comprehensive characterization of this compound.

Mass Spectrometry (MS) , often coupled with a chromatographic technique (LC-MS or GC-MS), is a powerful tool for the identification and structural elucidation of this compound and its impurities. The mass spectrometer provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity. Electron ionization (EI) is a common ionization technique used in GC-MS. nist.gov

Thermal Analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) , are used to investigate the thermal properties of the compound. DSC can be used to determine the melting point and purity of this compound, as well as to study phase transitions in its co-crystals and salts. TGA provides information about the thermal stability of the compound and the presence of any solvates by measuring the change in mass as a function of temperature.

Structure Activity Relationships Sar and Structure Property Relationships Spr

Influence of the 4-Chloro Substituent on Reactivity and Biological Activity

The 4-chloro substituent is a key modulator of the pyrimidine (B1678525) ring's reactivity, primarily by serving as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to the synthetic utility of 4-chloropyrimidine-2-carboxylic acid, allowing for the introduction of a wide array of functional groups at the C4-position. The pyrimidine nucleus is a component of numerous bioactive compounds, making densely functionalized pyrimidine building blocks valuable in synthesis. thieme.de

The regioselectivity of SNAr reactions on pyrimidine rings is sensitive to the substitution pattern. wuxiapptec.com For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4-position. wuxiapptec.com This inherent reactivity makes the 4-chloro position on this compound the primary site for chemical modification. This strategic derivatization is a cornerstone of medicinal chemistry, enabling the exploration of chemical space around the pyrimidine core to optimize interactions with biological targets. The substitution of the chlorine atom with various nucleophiles, such as amines, can lead to the generation of large libraries of compounds with diverse biological activities. nih.govacs.org The electronic nature of other substituents on the pyrimidine ring can create a subtle interplay that influences the reactivity at the chloro-substituted position. csu.edu.au For instance, the presence of an electron-donating group at the C6-position of a 2,4-dichloropyrimidine (B19661) can reverse the typical selectivity, making the C2-position more reactive. wuxiapptec.com

Impact of the Carboxylic Acid Group on Molecular Interactions and Ligand Efficiency

The carboxylic acid group at the 2-position plays a critical role in molecular recognition and physicochemical properties. researchgate.net As a functional group, it is a key determinant in drug-target interactions due to its acidity and its ability to act as both a hydrogen bond donor and acceptor. researchgate.netunina.it In a physiological environment, the carboxyl group is typically deprotonated, forming a carboxylate anion. unina.itwiley-vch.de This negative charge allows for the formation of strong electrostatic or ionic bonds with positively charged residues, such as lysine (B10760008) or arginine, in the binding pocket of a target protein. unina.it

Furthermore, the carboxylic acid moiety significantly influences the compound's Structure-Property Relationships (SPR), particularly its solubility and permeability. The introduction of a carboxylic acid generally increases aqueous solubility, which is a favorable property for drug candidates. wiley-vch.de However, the ionized state at physiological pH can also lead to poor permeability across biological membranes, which can be a liability. wiley-vch.denih.gov The balance between solubility and permeability is a crucial aspect of drug design. Despite this potential drawback, a significant percentage of commercialized pharmaceuticals contain a carboxylic acid group, highlighting its importance in achieving desired biological activity. wiley-vch.de

The impact of the carboxylic acid group on ligand efficiency is profound. By providing a strong anchoring point to a biological target, it can significantly contribute to the binding affinity of the molecule.

Positional Isomerism Effects on Activity and Selectivity

Positional isomerism, which involves changing the location of functional groups on a molecular scaffold, can have a dramatic effect on a molecule's properties and biological activity. nih.gov In the case of chloropyrimidine carboxylic acids, the relative positions of the chloro and carboxyl groups dictate the molecule's reactivity and its potential interactions with a target.

Comparing this compound with its positional isomer, 2-Chloropyrimidine-4-carboxylic acid, reveals key differences. While both can serve as scaffolds, the placement of the reactive chloro group and the binding-mediating carboxylic acid group alters their utility in drug design. For 2-Chloropyrimidine-4-carboxylic acid, the carboxylic acid is at the C4 position, which is typically the most reactive site for nucleophilic substitution in related dichloropyrimidines. wuxiapptec.com This could present synthetic challenges if modification at the C2-chloro position is desired without affecting the carboxyl group.

The different spatial arrangement of the key functional groups in these isomers will lead to distinct binding modes within a target protein, ultimately affecting biological activity and selectivity.

PropertyThis compound2-Chloropyrimidine-4-carboxylic acid
CAS NumberNot readily available149849-92-3 bldpharm.comnih.gov
Molecular FormulaC5H3ClN2O2C5H3ClN2O2 bldpharm.com
Molecular Weight158.54158.54 bldpharm.com
Position of Chloro Group42
Position of Carboxylic Acid24
Predicted pKaData not available2.44±0.10 chemicalbook.com
Reactivity Hotspot (SNAr)C4-Cl is the primary site for nucleophilic attack.C2-Cl is a site for nucleophilic attack, but the C4 position is generally more activated.

Correlation of Molecular Features with Pharmacokinetic and Pharmacodynamic Profiles

The molecular features of this compound and its derivatives are strongly correlated with their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The pyrimidine scaffold itself is a common feature in many drugs and can influence metabolic stability and interactions with drug-metabolizing enzymes. mdpi.com

Pharmacokinetics (ADME):

Absorption: The presence of the polar carboxylic acid group can increase water solubility but may decrease passive diffusion across the gut wall, impacting oral absorption. nih.gov However, studies on related 2-amino-4-chloro-pyrimidine derivatives showed high gastrointestinal (GI) absorption, suggesting the pyrimidine core is generally well-absorbed. nih.gov

Distribution: The ability of a compound to cross the blood-brain barrier (BBB) is a critical pharmacokinetic parameter for drugs targeting the central nervous system. The polarity of the carboxylic acid group would generally be expected to limit BBB penetration. wiley-vch.de However, modifications to the scaffold can alter this property, as seen in derivatives where some analogues showed BBB permeability while others did not. nih.gov

Metabolism: The pyrimidine ring and its substituents are subject to metabolic transformations. The carboxylic acid group itself can undergo phase II metabolism, particularly glucuronidation, which can lead to rapid clearance. nih.gov

Excretion: Increased polarity from the carboxylic acid typically facilitates renal excretion.

Pharmacokinetic Properties of Related 2-Amino-4-Chloro-Pyrimidine Derivatives nih.gov
Derivative FeatureGI AbsorptionBBB PermeabilityDrug-Likeness (Lipinski's Rule)Bioavailability Score
General ProfileHighVariable (some permeable, some not)Zero violations observed0.55

Rational Design Principles for Enhanced Bioactivity and Specificity

The this compound scaffold is an excellent starting point for rational drug design. nih.gov Several principles can be applied to enhance the bioactivity and specificity of its derivatives.

Scaffold-Based Design: The pyrimidine ring is considered a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets. mdpi.commdpi.com This scaffold can be used as a template for designing libraries of inhibitors for targets such as kinases. nih.gov

Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, the this compound scaffold can be docked into the active site. The 2-carboxylic acid can be positioned to form key hydrogen bonds or ionic interactions with receptor residues. The C4-position, bearing the reactive chloro group, can then be used to introduce substituents that extend into nearby hydrophobic or hydrophilic pockets, thereby increasing potency and selectivity. nih.gov For example, in designing kinase inhibitors based on a related 4-aminopyrazolopyrimidine scaffold, modifications are made to bind to the hinge region and exploit adjacent hydrophobic pockets. nih.gov

Fragment-Based Lead Discovery: The core molecule can be considered a fragment that binds to a target. By derivatizing the C4-position, the fragment can be "grown" or "linked" to occupy adjacent binding sites, leading to a significant increase in affinity.

Property Modulation: Rational design also involves fine-tuning physicochemical properties. By carefully selecting the substituents introduced at the C4-position, properties such as solubility, lipophilicity, and metabolic stability can be optimized to create a drug candidate with a favorable pharmacokinetic profile. nih.govacs.org For instance, replacing a hydroxyl group with a carboxylic acid in antihistamines led to second-generation drugs with reduced CNS exposure due to lower lipophilicity and interaction with P-glycoprotein transporters. wiley-vch.de

Emerging Research Directions and Future Outlook

Development of Novel Derivatization Pathways for Diversified Chemical Libraries

The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds against various biological targets. 4-Chloropyrimidine-2-carboxylic acid is an ideal starting material for library synthesis due to its two distinct and orthogonally reactive functional groups.

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups by reacting the parent molecule with various nucleophiles such as amines, thiols, and alcohols. This reaction is fundamental to creating structural diversity around the pyrimidine (B1678525) core.

Simultaneously, the carboxylic acid at the 2-position serves as a versatile handle for modifications, most commonly through amide bond formation or esterification. nih.gov This position can be coupled with a vast library of amines or alcohols to further expand the chemical space. The ability to perform these modifications in a stepwise manner allows for the systematic and controlled synthesis of large, diverse libraries of compounds for screening.

Future research will likely focus on expanding the repertoire of reactions at both positions, including developing novel carbon-carbon bond-forming reactions at the chloro-position and exploring a wider range of bioisosteric replacements for the carboxylic acid group.

Table 1: Potential Derivatization Reactions for this compound

Functional Group Reaction Type Potential Reactants Resulting Moiety
4-Chloro Nucleophilic Aromatic Substitution Primary/Secondary Amines, Anilines 4-Amino-pyrimidine
Thiols, Thiophenols 4-Thioether-pyrimidine
Alcohols, Phenols 4-Ether-pyrimidine
2-Carboxylic Acid Amide Coupling Primary/Secondary Amines 2-Amide-pyrimidine
Esterification Alcohols, Phenols 2-Ester-pyrimidine
Reduction Reducing Agents 2-Hydroxymethyl-pyrimidine

Exploration of New Biological Targets and Disease Areas for Therapeutic Intervention

Pyrimidine derivatives are integral to numerous approved drugs and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. nih.govrsc.orgwu.ac.thacs.org The scaffold is a common feature in kinase inhibitors, as the nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site. nih.gov

Emerging research will focus on designing derivatives of this compound to target novel and challenging disease-related proteins. The vast chemical diversity that can be generated from this scaffold allows for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for specific biological targets.

Key areas of exploration include:

Oncology : Designing inhibitors for understudied kinases implicated in cancer progression and resistance. nih.gov Targets such as Aurora kinases, Polo-like kinase 1 (PLK1), and Bromodomain and Extra-Terminal domain (BET) proteins like BRD4 are of significant interest. rsc.org

Neurodegenerative Diseases : Developing modulators of kinases, such as tau tubulin kinases (TTBK1/2), that are involved in the pathology of diseases like Alzheimer's. nih.gov

Infectious Diseases : Creating new agents to combat drug-resistant bacteria and viruses by targeting essential enzymes in these pathogens. wu.ac.th

Inflammatory Disorders : Synthesizing inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes or salt-inducible kinases (SIKs). rsc.orgacs.org

Table 2: Potential Biological Targets for this compound Derivatives

Target Class Specific Example(s) Therapeutic Area
Kinases BRD4, PLK1, Aurora Kinases, TTBK1/2, SIKs Oncology, Neurodegeneration, Inflammation
Viral Enzymes Proteases, Polymerases Antiviral
Bacterial Enzymes Dihydrofolate reductase, DNA gyrase Antibacterial
Inflammatory Mediators Cyclooxygenase (COX), Cytokines Anti-inflammatory

Integration of this compound into Complex Architectures (e.g., PROTACs, ADCs)

Beyond traditional small-molecule inhibitors, future research is focused on incorporating this compound into more complex and targeted therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTACs : These bifunctional molecules induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. A PROTAC consists of a ligand for the target protein, a ligand for the E3 ligase, and a chemical linker. The this compound scaffold is an excellent candidate for this technology. A derivative could be synthesized to act as the target-binding ligand (e.g., a kinase inhibitor), while the carboxylic acid provides a convenient attachment point for the linker.

Antibody-Drug Conjugates (ADCs) : ADCs combine the specificity of an antibody with the potency of a cytotoxic small molecule, enabling targeted drug delivery to cancer cells. The cytotoxic payload is attached to the antibody via a linker. This compound derivatives could be developed as novel payloads. The carboxylic acid function is particularly useful as it can be activated for conjugation to the lysine (B10760008) residues of an antibody, or it can improve the solubility and pharmacokinetic properties of the payload.

Applications in Chemo- and Biosensors

The field of molecular sensing is rapidly expanding, with a growing need for sensitive and selective probes for detecting biologically and environmentally important analytes. Pyrimidine derivatives have shown significant promise as fluorescent chemosensors. nih.govrsc.org They can be designed to interact with specific analytes, leading to a measurable change in their optical properties, such as fluorescence quenching or enhancement.

Research has demonstrated that pyrimidine-based sensors can selectively detect metal ions like Al³⁺ and Fe³⁺. nih.govacs.org Furthermore, pyrimidine-based fluorescent organic nanoparticles have been developed for the detection of bacteria like Pseudomonas aeruginosa.

This compound is a promising platform for developing new sensors. The pyrimidine core can be functionalized to create a binding pocket for a target analyte, while the carboxylic acid group can be used to anchor the sensor to a solid support, such as a glass slide or nanoparticle, or to tune its water solubility. This opens up possibilities for creating novel diagnostic tools and environmental monitoring systems.

Collaborative and Interdisciplinary Research Initiatives

The translation of a versatile chemical scaffold like this compound into clinically or commercially viable products requires extensive collaboration across multiple scientific disciplines. Future progress will be driven by interdisciplinary initiatives that bring together experts from different fields.

Academia-Industry Partnerships : Collaborations between university research groups and pharmaceutical or biotechnology companies are crucial for bridging the gap between basic discovery and clinical development.

Chemistry and Biology Synergy : Synthetic chemists are needed to build diverse compound libraries, while molecular and cell biologists are essential for screening these compounds and validating their mechanisms of action.

Computational and Experimental Integration : Computational chemists can use molecular docking and other in-silico methods to predict promising biological targets and guide the design of new derivatives, thereby streamlining the experimental workflow. wu.ac.th

Materials Science and Medicine : The development of novel biosensors or drug delivery systems based on this scaffold will require the combined expertise of materials scientists and medical researchers.

Such collaborative efforts are essential to fully unlock the potential of this compound and accelerate the development of next-generation therapeutics and technologies.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-Chloropyrimidine-2-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of chlorinated precursors with carboxylic acid derivatives, followed by cyclization. For example, palladium or copper catalysts in solvents like dimethylformamide (DMF) are often used to optimize yield and purity . Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) are systematically varied to minimize byproducts, with purity validation via HPLC (>95%) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and substituent positions.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% threshold) .
  • X-ray crystallography : Resolves crystallographic parameters (e.g., bond angles, distances) for structural validation, as demonstrated in studies of analogous pyrimidine-carboxylic acid salts .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : The compound should be stored in airtight containers at 2–8°C to prevent hydrolysis of the chlorine substituent. Safety protocols include using fume hoods, nitrile gloves, and eye protection due to potential irritancy. MedChemExpress safety guidelines emphasize restricting handling to qualified personnel in authorized facilities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorine substituent in this compound during nucleophilic substitution reactions?

  • Methodological Answer : Computational studies (e.g., DFT calculations) reveal that the electron-withdrawing carboxylic acid group activates the chlorine atom for nucleophilic displacement. Solvent effects and steric hindrance from the pyrimidine ring influence reaction rates, as observed in furan tetracarboxylate-aminopyrimidinium systems . Experimental validation involves kinetic monitoring via LC-MS to track intermediate formation.

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR data often arise from dynamic proton exchange or solvent effects. Strategies include:

  • Variable Temperature NMR : To identify exchange-broadened signals.
  • Deuterated Solvent Screening : DMSO-d6 vs. CDCl3 to assess hydrogen bonding impacts.
  • Comparative Crystallography : Cross-referencing with X-ray data to validate assignments, as applied in similar pyrimidine-carboxylic acid systems .

Q. What strategies are effective in minimizing byproduct formation during the synthesis of this compound?

  • Methodological Answer : Byproducts (e.g., dechlorinated or over-cyclized species) are minimized by:

  • Catalyst Optimization : Palladium/copper ratios tuned to favor selective coupling .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction specificity.
  • In Situ Monitoring : Real-time UV-Vis or FTIR spectroscopy detects intermediates, enabling rapid parameter adjustments .

Key Research Findings

  • The chlorine atom’s reactivity is enhanced by the electron-withdrawing carboxylic group, enabling selective functionalization .
  • Computational models predict regioselectivity in substitution reactions, aligning with experimental crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.